molecular formula C8H4F3NO2 B12980758 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B12980758
M. Wt: 203.12 g/mol
InChI Key: QGTYRNZVJUPASB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core with a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(trifluoromethyl)aniline with carbonyl compounds under acidic or basic conditions to form the benzoxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.

Scientific Research Applications

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one can be compared with other benzoxazole derivatives, such as:

    Benzoxazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-Methylbenzoxazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

    4-Chlorobenzoxazole:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its stability and reactivity in various chemical and biological contexts.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

4-(trifluoromethyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)

InChI Key

QGTYRNZVJUPASB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=O)N2)C(F)(F)F

Origin of Product

United States

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